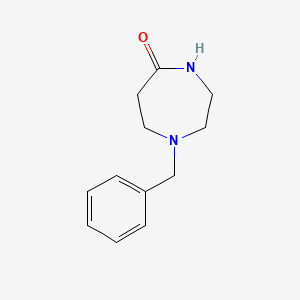

1-Benzyl-1,4-diazepan-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPZCYIDBMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286376 | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55186-89-5 | |

| Record name | 55186-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Catalysis:transition Metal Catalyzed Reactions Are a Cornerstone of Modern Asymmetric Synthesis.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been used to create all-carbon quaternary stereocenters on the 1,4-diazepan-5-one (B1224613) ring. nih.gov By starting with an N-protected diazepanone, C-acylation followed by functionalization and subsequent palladium-catalyzed decarboxylative AAA using a chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) can install a chiral center adjacent to the carbonyl group with high enantioselectivity (up to 95% ee). nih.gov

Rhodium-Catalyzed Hydrofunctionalizations: Enantioselective rhodium-catalyzed reactions have been developed for the synthesis of related 1,4-benzodiazepines, which could potentially be adapted for diazepanones. These methods involve the asymmetric hydroamination of alkynes or allenes to form the seven-membered ring with controlled stereochemistry. acs.org

Chiral Resolution:classical Resolution of a Racemic Mixture is Another Viable Approach. This Can Be Achieved by Forming Diastereomeric Salts with a Chiral Resolving Agent. for Instance, a Racemic Benzyl Substituted 1,4 Diazepane Derivative, an Intermediate in the Synthesis of the Drug Suvorexant, Has Been Resolved.google.comthe Process Involved Forming a Cocrystal of the Hydrochloride Salt of the Racemic Amine with a Chiral Diol, R + 1,1,2 Triphenyl 1,2 Ethanediol R Ted , Which Allowed for the Selective Crystallization and Isolation of the Desired R Enantiomer.google.comthis Technique Could Be Applied to Resolve Racemic 1 Benzyl 1,4 Diazepan 5 One or Its Derivatives.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Approach | Key Features | Potential Application to 1-Benzyl-1,4-diazepan-5-one |

|---|---|---|---|

| Enzymatic Synthesis | Intramolecular asymmetric reductive amination. acs.orgresearchgate.net | High enantioselectivity; mild reaction conditions; uses engineered enzymes (IREDs). | Synthesis of chiral diazepane core from a linear precursor, which can then be N-benzylated. |

| Asymmetric Catalysis | Palladium-catalyzed decarboxylative AAA. nih.gov | Creates quaternary stereocenters; requires chiral ligands; sensitive to solvent and protecting groups. | Introduction of a chiral center at C-6 of the this compound ring. |

| Chiral Resolution | Diastereomeric salt/cocrystal formation. google.com | Separates existing enantiomers; requires suitable chiral resolving agent; yield is theoretically limited to 50% without a racemization process. | Resolution of racemic this compound itself or a suitable amine precursor/derivative. |

These diverse strategies provide a robust toolbox for chemists to access specific enantiomers of this compound derivatives, enabling further investigation into their chemical and biological properties.

An in-depth analysis of the chemical reactivity and transformative potential of this compound reveals a versatile scaffold amenable to a wide array of synthetic modifications. This heterocyclic compound, featuring a seven-membered diazepanone ring, serves as a crucial intermediate in medicinal chemistry. nih.govnih.gov Its structure incorporates several reactive sites—a tertiary benzylic amine, a secondary amine, and a lactam (cyclic amide)—each offering distinct opportunities for chemical manipulation. The strategic modification of these sites allows for the systematic development of new derivatives, particularly for structure-activity relationship (SAR) studies.

Structural Elucidation and Conformational Analysis of 1 Benzyl 1,4 Diazepan 5 One and Its Analogues

Advanced Spectroscopic Methodologies for 1-Benzyl-1,4-diazepan-5-one

Spectroscopic methods are fundamental to the initial characterization and structural confirmation of newly synthesized compounds. For this compound, a combination of NMR, mass spectrometry, and vibrational spectroscopy provides a complete picture of its molecular structure.

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. Techniques including ¹H, ¹³C, and various 2D NMR experiments (COSY, HSQC) are employed to determine the connectivity and stereochemistry of these molecules. researchgate.net

In studies of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues, the presence of signals for the N-benzyl group's methylene (B1212753) protons (CH₂) confirms the successful benzylation. sci-hub.se The chemical shifts and coupling constants of the diazepane ring protons provide critical information about the ring's conformation. For instance, estimated dihedral angles from proton NMR coupling constants can reveal whether the compound adopts a chair or boat-like conformation in solution. researchgate.netsci-hub.se Dynamic ¹H NMR studies on N-nitroso and N-formyl derivatives have been used to determine the energy barriers for rotation around the N-N=O and N-CHO bonds, revealing the presence of distinct rotamers (syn and anti). researchgate.net Similarly, for N-ethoxycarbonyl derivatives, dynamic NMR revealed energy barriers for N-CO rotation. acs.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The title compound has a molecular weight of 204.27 g/mol , corresponding to the molecular formula C₁₂H₁₆N₂O. nih.govbldpharm.comchembk.com Techniques such as Electron Ionization Mass Spectrometry (EI-MS) have been utilized in the characterization of various 1,4-diazepan-5-one (B1224613) derivatives, providing essential data for structural confirmation. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the key functional groups within the molecule. The spectra of 1,4-diazepan-5-one derivatives are characterized by specific vibrational bands corresponding to the amide and amine functionalities. researchgate.net The carbonyl (C=O) stretching vibration of the amide group is a prominent feature in the IR spectrum. The N-H stretching vibration is also clearly identifiable. nih.gov

In detailed studies of related diazepine (B8756704) structures, Fourier-transform Infrared (FT-IR) and FT-Raman spectroscopy, often paired with Density Functional Theory (DFT) calculations, provide a comprehensive understanding of the vibrational modes. researchgate.net These combined experimental and theoretical approaches allow for precise assignment of vibrational wavenumbers, infrared intensities, and Raman scattering activities. researchgate.net Differences in the vibrational spectra between different crystalline forms (polymorphs) can arise from variations in molecule-molecule interactions within the crystal lattice, affecting band frequencies, intensities, and shapes. americanpharmaceuticalreview.com

X-ray Crystallography Studies of this compound Derivatives

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about the solid-state conformation and intermolecular interactions. The crystal structure of this compound has been successfully determined. nih.goviucr.org

The compound crystallizes in the monoclinic space group P2₁/c. iucr.org In the solid state, the seven-membered diazepane ring adopts a chair-like conformation. nih.goviucr.orgnih.gov The benzyl (B1604629) and phenyl rings are nearly perpendicular to each other. nih.goviucr.orgnih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link molecules into dimers. These dimers are further connected into infinite sheets through C-H···O interactions. nih.goviucr.org

Studies on various analogues reveal the conformational flexibility of the diazepane ring. For example, t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one also adopts a chair conformation, while its N-nitroso derivative prefers a boat conformation. researchgate.netnih.govnih.gov Another derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, was also found to have a chair conformation for its seven-membered ring. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value nih.goviucr.org |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (ų) | 1130.3 (4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 298 (2) |

Conformational Preferences and Dynamics of the 1,4-Diazepan-5-one Ring System

The 1,4-diazepan-5-one ring is a flexible seven-membered system that can exist in several conformations, most commonly chair and boat forms. researchgate.netnih.gov The specific conformation adopted is often influenced by the nature and position of substituents on the ring.

For the parent this compound, the chair conformation is observed in the crystalline state. nih.goviucr.org However, studies on analogues show that this is not always the case. The introduction of bulky substituents can lead to a shift from the typical chair form to boat or twist-boat conformations. researchgate.netsci-hub.se For example, while some N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones prefer a chair conformation, others adopt a twist-boat geometry. researchgate.net N-ethoxycarbonyl derivatives have been observed to prefer flattened boat conformations, existing in a state of fast equilibrium between different rotamers. acs.org This conformational diversity is critical, as the three-dimensional shape of the molecule is intrinsically linked to its properties.

Stereochemical Investigations of this compound and Chiral Derivatives

The stereochemistry of the 1,4-diazepan-5-one scaffold, including the relative orientation of substituents, is a key area of investigation. In substituted derivatives, substituents can occupy either axial or equatorial positions, significantly impacting the molecule's stability and shape.

In 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl groups adopt equatorial orientations on the chair-form ring. iucr.org Similarly, in other synthesized r-2,c-7-diaryl-1,4-diazepan-5-ones, NMR data indicated a preference for a chair conformation with equatorial orientations for the bulky aryl and alkyl groups. researchgate.net However, some N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones in a twist-boat conformation feature phenyl rings in both equatorial and pseudo-axial orientations. researchgate.net

Furthermore, the presence of amide bonds, such as in N-nitroso or N-formyl derivatives, introduces another layer of stereochemical complexity due to restricted rotation. This leads to the existence of rotational isomers (rotamers), which can be identified and characterized by NMR spectroscopy at different temperatures. researchgate.net

Computational and Theoretical Studies on 1 Benzyl 1,4 Diazepan 5 One

Quantum Chemical Calculations for Electronic Structure Analysis of 1-Benzyl-1,4-diazepan-5-one

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. For derivatives of 1,4-diazepan-5-one (B1224613), these calculations have been employed to understand their stability, reactivity, and potential biological activity.

In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, Hirshfeld surface analysis was used to quantify the intermolecular interactions contributing to the crystal packing. The analysis revealed that H···H (45.6%), Cl···H/H···Cl (23.8%), H···C/C···H (12.6%), H···O/O···H (8.7%), and C···Cl/Cl···C (7.1%) interactions are the most significant. nih.gov This detailed breakdown of non-covalent interactions is crucial for understanding the solid-state behavior of these compounds.

Further electronic structure analysis of a sulfonamide-Schiff base derivative highlighted the consistency between experimental and computational spectral data. Both π—π* and n—π* transitions were identified in the UV-Vis spectra, confirming the electronic transitions within the molecule. nih.gov

Density Functional Theory (DFT) Applications in Predicting Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules by calculating their electronic structure. For derivatives of 1,4-diazepan-5-one, DFT calculations have provided valuable insights into their chemical behavior.

A study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one utilized DFT with the B3LYP/6-31G(d,p) basis set to optimize the molecular geometry and calculate key reactivity descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov

Similarly, for 2,7-diphenyl-1,4-diazepan-5-one, DFT calculations at the B3LYP/6-31G level were performed to compute bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure and potential reactivity sites. ijasrm.com

The following table summarizes key quantum chemical reactivity parameters calculated for a series of chalcone (B49325) derivatives, illustrating the application of these computational methods. mdpi.com

| Descriptor | Benzophenone | Chalcone | Phloretin | Nothofagin | Phloridzin | 4-Methylchalcone |

| HOMO (eV) | -6.82 | -6.21 | -5.63 | -5.73 | -5.99 | -6.07 |

| LUMO (eV) | -1.78 | -2.31 | -1.69 | -1.64 | -1.67 | -2.22 |

| Energy Gap (ΔE) | 5.04 | 3.90 | 3.94 | 4.09 | 4.32 | 3.85 |

| Ionization Potential (I) | 6.82 | 6.21 | 5.63 | 5.73 | 5.99 | 6.07 |

| Electron Affinity (A) | 1.78 | 2.31 | 1.69 | 1.64 | 1.67 | 2.22 |

| Electronegativity (χ) | 4.30 | 4.26 | 3.66 | 3.68 | 3.83 | 4.15 |

| Chemical Hardness (η) | 2.52 | 1.95 | 1.97 | 2.05 | 2.16 | 1.93 |

| Chemical Softness (σ) | 0.40 | 0.51 | 0.51 | 0.49 | 0.46 | 0.52 |

| Chemical Potential (µ) | -4.30 | -4.26 | -3.66 | -3.68 | -3.83 | -4.15 |

| Electrophilicity (ω) | 3.67 | 4.65 | 3.41 | 3.29 | 3.39 | 4.46 |

| Nucleophilicity (ε) | 3.67 | 4.65 | 3.41 | 3.29 | 3.39 | 4.46 |

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and stability. nih.gov For complex heterocyclic systems like diazepane derivatives, MD simulations can reveal the preferred conformations in different environments and how the molecule interacts with its surroundings.

In a study on diazepam derivatives as modulators of the GABA-A receptor, MD simulations were performed to assess the stability of the ligand-receptor complexes. nih.govnih.gov These simulations track the root-mean-square deviation (RMSD) of the ligand and protein over time to ensure that the docked pose is stable. semanticscholar.org Such analyses are crucial for understanding the dynamic nature of molecular interactions. nih.govnih.gov

For two novel artesunic acid derivatives targeting human topoisomerase I, a 1-microsecond MD simulation was conducted to evaluate the stability of their binding poses. The average RMSD of the compounds was found to be around 0.3 nm, indicating high binding stability. semanticscholar.org

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, such as NMR and IR spectra, which can then be compared with experimental data to validate the proposed structure.

For a sulfonamide-Schiff base derivative, DFT calculations were used to simulate the FT-IR, UV-Vis, and 1H NMR spectra. The good agreement between the experimental and computational spectral data confirmed the formation and structure of the compound. nih.gov Such correlative studies are essential for the unambiguous characterization of new molecules.

In Silico Screening and Molecular Docking Studies with this compound Scaffold

In silico screening and molecular docking are powerful tools for identifying potential biological targets for a given molecule and for predicting its binding affinity and mode of interaction.

Molecular docking studies on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one against the human oestrogen receptor (3ERT) predicted a good binding affinity with a docking score of -8.9 kcal/mol. nih.gov Similarly, N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues were docked against HIV-1 protease, with the results suggesting potential inhibitory activity. researchgate.net

In a virtual screening study aimed at discovering novel butyrylcholinesterase (BChE) inhibitors, a 6-hydroxy-1,4-diazepan-2-one derivative was identified as a selective inhibitor with an IC50 value of 1.4 μM. nih.gov Docking studies revealed that the inhibitor's phenyl group occupied the acyl-binding pocket, interacting with TRP231 via π-π stacking, while the 6-hydroxy group formed a hydrogen bond with ALA328. nih.gov

A study on novel tetrapeptides also employed in silico docking, with one peptide, LCGA-17, showing a high binding score for both GABA-A receptors and the α2δ subunit of voltage-gated calcium channels. nih.gov

The following table presents in silico predicted ADMET properties for a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues, demonstrating the utility of these predictions in drug discovery. openpharmaceuticalsciencesjournal.com

| Compound | Molecular Weight | Lipinski's Rule of 5 Violations | Jorgensen's Rule of 3 Violations | Predicted Oral Absorption |

| 10a | 359.43 | 0 | 0 | Good |

| 10b | 345.46 | 0 | 0 | Good |

| 10c | 363.89 | 0 | 0 | Good |

| 10d | 327.44 | 0 | 0 | Good |

| 10e | 351.42 | 0 | 0 | Good |

| 10f | 297.41 | 0 | 0 | Good |

| 10g | 311.44 | 0 | 0 | Good |

Applications of 1 Benzyl 1,4 Diazepan 5 One in Medicinal Chemistry Research

1-Benzyl-1,4-diazepan-5-one as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity, making it a fruitful starting point for drug discovery. researchgate.netunife.it The 1,4-diazepan-5-one (B1224613) core, a key feature of this compound, is considered one such scaffold. nih.gov Its structural relationship to benzodiazepines, a well-established class of privileged structures known for their diverse pharmacological activities, underscores its importance. researchgate.netresearchgate.net

The this compound structure offers several advantages as a privileged scaffold:

Three-Dimensional Complexity : The non-planar, chair-like conformation of the seven-membered diazepine (B8756704) ring allows for the precise spatial arrangement of substituents, enabling effective interaction with the binding sites of target proteins. nih.gov

Synthetic Tractability : The scaffold possesses multiple points for chemical modification. The secondary amine, the carbonyl group, and the aromatic benzyl (B1604629) ring can all be functionalized, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).

Favorable Physicochemical Properties : The scaffold provides a balance of features that can be modulated to achieve desired drug-like properties, such as solubility and membrane permeability. unife.it

Synthesis of Biologically Active Compounds Incorporating the this compound Moiety

The this compound framework is integral to the synthesis of various biologically active compounds. Researchers have utilized this moiety as a foundational structure to develop agents targeting different biological systems. A notable area of investigation is the development of antagonists for the 5-hydroxytryptamine 6 (5-HT6) receptor, which is implicated in cognitive disorders.

For example, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were synthesized and evaluated as potential 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com The synthesis involved derivatives of the 1,4-diazepane core, highlighting how this central structure can be elaborated to produce potent and specific ligands. openpharmaceuticalsciencesjournal.com While not always starting directly from the 1-benzyl derivative, these syntheses demonstrate the utility of the substituted diazepan-5-one core in creating complex molecules with therapeutic potential.

Table 1: Examples of Biologically Active Compound Classes Derived from the 1,4-Diazepan-5-one Scaffold

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor | Cognitive Disorders |

| Substituted 1,4-Diazepan-5-ones | Nitric Oxide Synthase | Anti-inflammatory |

This table is illustrative of compound classes developed from the general 1,4-diazepan-5-one scaffold.

Role of this compound as a Key Synthetic Intermediate in Pharmaceutical Research

This compound is frequently described in the literature as a key diazepane intermediate. nih.govnih.govresearchgate.net Its value lies in its ability to serve as a robust building block for more complex pharmaceutical agents. The synthesis of the compound itself is well-documented, often achieved through a Schmidt rearrangement of 1-benzyl-piperidin-4-one. nih.gov

Once formed, this compound provides a stable yet reactive platform for further chemical transformations. cymitquimica.com The secondary amine at the N4 position is a common site for derivatization, allowing the introduction of a wide array of functional groups through reactions like acylation, alkylation, and reductive amination. The carbonyl group can also be modified, and the benzyl group can be removed via hydrogenolysis to allow for further functionalization at the N1 position.

One specific application reported is its potential use in developing inhibitors of human nitric oxide synthesis, highlighting its role as a precursor to compounds with specific enzymatic targets. nih.govnih.govresearchgate.net This utility as an intermediate makes it a staple compound for research groups aiming to construct novel heterocyclic compounds for biological screening.

Scaffold Hopping and Bioisosteric Replacement Studies Derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new drugs by modifying a known active compound. nih.gov Scaffold hopping involves replacing the core molecular framework of a molecule with a structurally different one while preserving the original biological activity. nih.govu-strasbg.fr Bioisosteric replacement is a more subtle approach where functional groups are swapped with other groups that have similar physical or chemical properties. nih.govu-strasbg.fr

The this compound scaffold is an excellent candidate for such studies due to its status as a privileged structure. While direct studies originating from this specific compound are not extensively documented in isolation, the broader 1,4-diazepine class is a frequent subject of these design strategies. For instance, extensive scaffold hopping efforts have been applied to the related benzodiazepine (B76468) scaffold to discover novel ligands for the GABA-A receptor with improved properties. researchgate.netresearchgate.net

Researchers can use the this compound structure as a template to:

Hop to New Scaffolds : Replace the seven-membered diazepine ring with other heterocyclic systems (e.g., piperazines, morpholines) or carbocyclic rings to explore novel chemical space and intellectual property.

Apply Bioisosteric Replacements :

Replace the phenyl ring of the benzyl group with other aromatic or heteroaromatic rings to modulate binding or pharmacokinetic properties.

Substitute the amide bond within the diazepanone ring with bioisosteres like a reverse amide or a sulfonamide.

Exchange the benzyl group for other bulky substituents to probe steric requirements at the N1 position.

These theoretical approaches, guided by computational modeling and synthetic exploration, allow chemists to leverage the known biological relevance of the this compound scaffold to discover next-generation drug candidates. researchgate.net

Design and Synthesis of Compound Libraries Based on this compound

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of related compounds to identify new lead structures. The structural features of this compound make it an ideal starting point for combinatorial library synthesis.

The design of such a library typically involves a common core scaffold—in this case, this compound—and a series of diverse building blocks that can be attached at its reactive sites.

Table 2: Potential Diversification Points for a this compound Library

| Position | Reactive Site | Potential Modification | Example Building Blocks |

|---|---|---|---|

| N4 | Secondary Amine | Acylation, Sulfonylation, Alkylation | Diverse carboxylic acids, sulfonyl chlorides, aldehydes/ketones |

| N1 | Benzyl Group | Debenzylation followed by N-alkylation/acylation | Various alkyl halides, acid chlorides |

| C6/C7 | Methylene (B1212753) Groups | Introduction of substituents via advanced synthesis | Alkyl groups, functionalized side chains |

| Phenyl Ring | Aromatic Ring | Variation of substitution pattern | Substituted benzyl bromides used in initial synthesis |

By systematically combining different building blocks at these positions, chemists can generate a large and diverse library of this compound analogues. This approach allows for a comprehensive exploration of the structure-activity relationship (SAR) around the scaffold, maximizing the chances of discovering compounds with high potency and selectivity for a given biological target. The synthesis of libraries based on related scaffolds like quinazolino Current time information in Bangalore, IN.acs.orgbenzodiazepindiones has proven to be a successful strategy for biological evaluation. researchgate.net

Pharmacological and Biological Research on 1 Benzyl 1,4 Diazepan 5 One Derivatives

In Vitro Pharmacological Evaluation Methodologies for 1-Benzyl-1,4-diazepan-5-one Analogues

A variety of in vitro methodologies are employed to characterize the pharmacological profiles of this compound analogues. To assess potential anticancer properties, cell viability and proliferation are commonly measured using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against panels of human cancer cell lines. nih.govrsc.org For instance, the cytotoxic effects of derivatives have been evaluated against breast cancer (MCF-7), cervical cancer (HeLa), epidermoid carcinoma (A431), ovarian cancer (A2780), and colon cancer (HCT116) cell lines. nih.govrsc.org

In the realm of antimicrobial research, the efficacy of these compounds is often determined using microdilution methods to establish the Minimum Inhibitory Concentration (MIC) against various bacterial strains. unifi.it To investigate specific mechanisms, such as efflux pump inhibition in bacteria, fluorometric real-time efflux assays are utilized to measure the accumulation of fluorescent substrates like ethidium (B1194527) bromide. unifi.it Further mechanistic studies can involve membrane functionality assays, including those that measure membrane potential using fluorescent probes like 3,3'-diethyloxacarbocyanine (B1234153) iodide. unifi.it

Investigation of Molecular Targets and Mechanisms of Action for Derivatives

Derivatives of the 1,4-diazepan-5-one (B1224613) scaffold have been found to interact with a range of molecular targets, leading to diverse mechanisms of action. A significant area of investigation has been the central nervous system, where analogues structurally related to benzodiazepines are studied for their interaction with gamma-aminobutyric acid (GABA) receptors. The mechanism for some analogues involves enhancing the effect of GABA at the GABAA receptor, which increases chloride ion influx and results in a calming effect on neuronal activity. Other derivatives show high affinity for sigma receptors (S1R and S2R), which are implicated in various cellular functions and are targets for neuroprotective and anticancer agents. unisi.itresearchgate.net

In oncology research, specific enzyme inhibition has been identified as a key mechanism. For example, derivatives have been developed as potent inhibitors of human kallikrein 7 (KLK7), a protease implicated in skin diseases and cancer. pdbj.org Other enzymatic targets include lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis, and human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in steroid hormone metabolism and a target in hormone-dependent cancers. nih.gov The parent compound, this compound, has also been noted as a potential intermediate for inhibitors of human nitric oxide synthesis. nih.govnih.gov

In the context of infectious diseases, 1-benzyl-1,4-diazepane (B1296151) has been shown to act as an efflux pump inhibitor (EPI) in Escherichia coli. unifi.it Its mechanism involves increasing membrane permeability and decreasing the transcription of the acrAB genes, which code for a major multidrug resistance efflux pump. unifi.it This dual action differentiates it from other major reference EPIs. unifi.it

Receptor Binding Assays and Enzyme Inhibition Studies of this compound Conjugates

Receptor binding assays are fundamental in determining the affinity and selectivity of this compound derivatives for their molecular targets. researchgate.net Competition experiments using radioligands are a standard method to evaluate binding to specific receptors, such as the benzodiazepine (B76468) binding site on GABAA receptors or sigma receptors. researchgate.netnih.gov For example, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane was identified as having a high affinity for the σ1 receptor with a Ki value of 0.86 nM. researchgate.net

Enzyme inhibition studies quantify the potency of these compounds against their enzymatic targets, typically reported as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). A 1,3,6-trisubstituted 1,4-diazepane-7-one derivative was identified as a novel human kallikrein 7 (KLK7) inhibitor, which led to the development of more potent analogues. pdbj.org Similarly, certain d-secoestrone triazole derivatives effectively suppressed the activity of human 17β-HSD1 with IC50 values in the low micromolar range. nih.gov A 4-(4-Fluorobenzyl)-1,4-diazepan-5-one derivative has shown inhibitory effects on lysosomal phospholipase A2.

| Compound Class/Derivative | Target | Assay Type | Potency (Value) | Source |

|---|---|---|---|---|

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Sigma-1 (σ1) Receptor | Receptor Binding | Ki = 0.86 nM | researchgate.net |

| 1,3,6-trisubstituted 1,4-diazepane-7-one derivatives | Human Kallikrein 7 (KLK7) | Enzyme Inhibition | Potent Inhibition | pdbj.org |

| d-secoestrone triazole derivatives | Human 17β-HSD1 | Enzyme Inhibition | IC50 in low µM range | nih.gov |

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | Lysosomal phospholipase A2 | Enzyme Inhibition | Promising Inhibition | |

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | Breast Cancer Cells (MCF-7) | Cytotoxicity (Anticancer) | IC50 = 18 µM |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 1,4-diazepan-5-one derivatives. These studies have revealed that modifications at nearly all positions of the diazepine (B8756704) ring can influence biological activity, whereas the fused benzene (B151609) ring in benzodiazepine analogues offers less flexibility for alteration. chemisgroup.us

Key SAR findings include:

Substituents on the Benzyl (B1604629) Group : The benzyl moiety is often critical for activity. researchgate.net For N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, altering the substitution pattern on the benzyl group led to significant differences in antiproliferative properties. nih.gov Specifically, p-alkylbenzyl-substituted triazoles showed high selective cytostatic action against A2780 ovarian cancer cells. nih.gov The presence of a fluorobenzyl group can enhance binding affinity and lipophilicity.

Substituents on the Diazepine Ring : For 1,4-benzodiazepine (B1214927) derivatives, introducing a substituent, particularly chlorine, at position 7 significantly enhances activity. chemisgroup.usresearchgate.net In a series of σ1 receptor ligands, a cyclohexylmethyl or a butyl group in the 4-position, a methyl group in the 2-position, and a benzyl moiety in the 1-position resulted in the highest affinity. researchgate.net The stereochemistry at the 2-position was found not to significantly influence σ1 affinity. researchgate.net

Fused Rings and Conformation : Fusing other heterocyclic rings to the diazepine nucleus is a common strategy to create conformationally restricted analogues with potentially improved pharmacological profiles. chemisgroup.us The seven-membered diazepine ring can adopt different conformations, such as chair and boat forms, which can be influenced by bulky substituents and impact biological activity. researchgate.net

These SAR insights, often combined with molecular modeling and docking studies, provide a clearer understanding of the physicochemical properties required for optimal interaction with biological targets. chemisgroup.us

Cellular Biology Assays to Assess Biological Responses (e.g., cytotoxicity, proliferation, signaling pathways)

Cellular assays are essential for evaluating the biological effects of this compound derivatives at the cellular level. Cytotoxicity and antiproliferative activity are frequently assessed using the MTT assay across a wide range of human cancer cell lines. nih.gov

For example, a derivative, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one, demonstrated anticancer properties against breast cancer cells (MCF-7) with an IC50 value of 18 µM, which was more potent than the control drug Olaparib in that study. Research on this compound also showed it could significantly enhance apoptosis markers and inhibit cell proliferation, with these effects assessed by flow cytometry and Western blotting for protein expression analysis. N-benzyl derivatives of related piperidines have been shown to be active against human cervical carcinoma (HeLa) cells. researchgate.net In another study, novel haloperidol (B65202) analogues based on a 1-benzyl-1,4-diazepane core showed potent cytotoxic effects against neuroblastoma (SH-SY5Y) and hepatocarcinoma (HUH-7) cell lines. unisi.it

| Compound/Derivative Series | Cell Line | Cancer Type | Potency (IC50) | Source |

|---|---|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 | Breast Cancer | 18 µM | |

| p-alkylbenzyl-substituted d-secoestrone triazoles | A2780 | Ovarian Cancer | ~1 µM | nih.gov |

| N-benzyl derivatives of piperidines | HeLa | Cervical Carcinoma | Active | researchgate.net |

| Haloperidol analogue 4d | SH-SY5Y | Neuroblastoma | Comparable to Haloperidol | unisi.it |

| Haloperidol analogue 4d | HUH-7 | Hepatocarcinoma | Comparable to Haloperidol | unisi.it |

| Haloperidol analogue 4e | SH-SY5Y | Neuroblastoma | Comparable to Haloperidol | unisi.it |

| Haloperidol analogue 4e | HUH-7 | Hepatocarcinoma | Comparable to Haloperidol | unisi.it |

These cellular assays provide crucial data on the biological responses elicited by these compounds, guiding further development toward agents with enhanced potency and selectivity.

Advanced Analytical Techniques for Purity Assessment and Quantification of 1 Benzyl 1,4 Diazepan 5 One in Research Contexts

Chromatographic Methods for Purity Analysis (HPLC, GC)

Chromatography is the cornerstone of purity assessment in organic synthesis, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

HPLC is an indispensable tool for assessing the purity of non-volatile compounds like 1-Benzyl-1,4-diazepan-5-one. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For diazepane derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. royalsocietypublishing.org

The purity of a sample is determined by chromatographically separating the main compound peak from any impurity peaks. A diode-array detector (DAD) is often used as it can acquire UV-Vis spectra across the entire peak, which helps in confirming peak identity and assessing its homogeneity or purity. researchgate.net A pure peak should exhibit a consistent spectrum from its upslope to its downslope. researchgate.net The presence of co-eluting impurities can often be detected by spectral dissimilarities within the peak profile. researchgate.net In research involving the synthesis of diazepane-based compounds, HPLC is used to monitor reaction progress and to characterize the final product, often in conjunction with mass spectrometry (LC-MS) for definitive peak identification. royalsocietypublishing.org

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound based on methods used for related diazepane structures. royalsocietypublishing.org

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 125 x 4 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with an additive like 0.1% formic acid or trifluoroacetic acid | Elutes compounds from the column with varying polarity. Acid improves peak shape. |

| Gradient | e.g., Start at 5% B, ramp to 95% B over 10-15 minutes | Separates a wide range of impurities with different polarities from the main compound. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | Diode Array Detector (DAD) or UV Detector (e.g., at 220, 254 nm) | Quantifies the compound and assesses peak purity. The benzene (B151609) ring and amide chromophore in the molecule allow for UV detection. |

| Coupled Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio (m/z) for definitive identification of the main peak and any impurities. |

This table presents a generalized set of HPLC parameters. Method optimization is typically required for specific applications.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, many pharmaceutical intermediates, including this compound, have low volatility and can be thermally unstable, making them unsuitable for direct GC analysis. nist.gov The presence of a secondary amine/amide N-H group contributes to high polarity and potential for thermal degradation in the hot GC inlet. mdpi.comoup.com

To overcome this, a chemical modification step known as derivatization is employed. The active hydrogen on the nitrogen atom is replaced with a non-polar, thermally stable group. Silylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the N-H group to form a trimethylsilyl (B98337) (TMS) derivative. mdpi.com This process increases the compound's volatility and thermal stability, enabling its analysis by GC-MS. nist.gov Another approach involves acylation, for instance, using pentafluorobenzoyl chloride, to form a stable derivative. oup.com

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated in the gas phase based on their boiling points and interaction with the capillary column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. nist.govmdpi.com

| Step | Description | Reagents/Conditions |

| 1. Derivatization | Conversion of the analyte to a volatile and thermally stable form. Silylation of the N-H group is a common strategy. | Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Solvent: Acetonitrile or Ethyl Acetate. Conditions: Heating at 60-80°C for 20-30 minutes. mdpi.com |

| 2. GC Separation | Separation of the derivatized compound from other volatile components in the mixture. | Column: Fused silica (B1680970) capillary column (e.g., Rtx-5, 30 m x 0.25 mm). Carrier Gas: Helium. Oven Program: Temperature ramp, e.g., 80°C to 300°C at 10-20°C/min. nist.govmdpi.com |

| 3. MS Detection | Identification and quantification based on the mass spectrum. | Ionization: Electron Impact (EI, 70 eV). Mode: Full Scan (to identify unknowns) or Selected Ion Monitoring (SIM, for higher sensitivity quantification). |

This table outlines a general procedure for GC-MS analysis via derivatization. Specific conditions must be optimized for the analyte.

Quantitative Analytical Techniques (e.g., Titration, Spectrophotometric Methods)

Spectrophotometric Methods: UV-Visible spectrophotometry is a rapid and simple method for quantification. It relies on the principle that a compound absorbs light at a specific wavelength, and the amount of light absorbed (absorbance) is directly proportional to its concentration (Beer-Lambert law). This compound possesses chromophores—the benzyl (B1604629) group and the amide carbonyl group—that absorb UV radiation. nih.gov A quantitative method can be developed by preparing a series of standard solutions of a known pure reference standard, measuring their absorbance at the wavelength of maximum absorbance (λmax), and constructing a calibration curve. innovareacademics.inarcjournals.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. ijpras.comgalaxypub.co

Titration: Titrimetric analysis can be a highly accurate method for quantifying bulk substances. Given the presence of basic nitrogen atoms in the 1,4-diazepane ring, a non-aqueous acid-base titration is a feasible approach. The compound can be dissolved in a suitable non-aqueous solvent, such as anhydrous acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. pu.edu.pk The endpoint can be detected using a potentiometric sensor or a colorimetric indicator. This method quantifies the total basic content of the sample. pu.edu.pk

Determination of Enantiomeric Excess in Chiral this compound Derivatives

Many complex pharmaceutical targets are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of such molecules often involves chiral intermediates derived from this compound, for example, by introducing a substituent at a stereocenter. In these cases, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the ee of chiral compounds. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com The separation of enantiomers of 1,4-diazepane derivatives has been documented in the context of pharmaceutical intermediate synthesis. google.comgoogle.com

By integrating the area of the two enantiomer peaks in the resulting chromatogram, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. | Direct separation and quantification of enantiomers in a mixture. Provides accurate ee values. |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | The chiral analyte is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have distinct signals in the NMR spectrum (e.g., ¹H or ³¹P NMR), which can be integrated to determine the enantiomeric ratio. rsc.org | Provides ee values without requiring chromatographic separation. Useful when chiral HPLC methods are difficult to develop. |

| Diastereomeric Salt Crystallization | A racemic mixture is reacted with a chiral resolving agent (e.g., a tartaric acid derivative) to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. The ee of the resolved material can then be confirmed by another method like chiral HPLC. google.comgoogle.com | Primarily a preparative technique for chiral resolution, but analytical monitoring of the process is key to achieving high ee. |

The choice of method depends on the specific derivative, available instrumentation, and the stage of research. For routine analysis and accurate ee determination, chiral HPLC remains the gold standard. uma.esgoogle.com

Future Perspectives and Emerging Research Avenues for 1 Benzyl 1,4 Diazepan 5 One

Exploration of Novel Therapeutic Applications Beyond Current Indications

The 1,4-diazepan-5-one (B1224613) core is a privileged structure in drug development, traditionally associated with treatments for anxiety and neurological disorders due to its similarity to benzodiazepines. ontosight.aimdpi.com However, the future of this scaffold lies in its potential to address a much broader range of diseases.

Researchers are actively modifying the 1-benzyl-1,4-diazepan-5-one template to create derivatives with diverse pharmacological profiles. These efforts are aimed at developing new treatments for:

Cancer: Derivatives are being investigated for their anticancer properties. For example, related structures have shown the ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in breast cancer cell lines.

Infectious Diseases: The diazepane scaffold is being used to design inhibitors against various pathogens. acs.org This includes potential anti-HIV agents and compounds targeting protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netacs.org

Neurological Disorders: Beyond anxiolytics, new derivatives are being explored as orexin (B13118510) receptor antagonists for sleep disorders and as potential anticonvulsant agents. ontosight.aigoogle.com

Cardiovascular and Metabolic Diseases: The core structure is being adapted to create inhibitors of human nitric oxide synthesis, which plays a role in various physiological and pathological processes. nih.govnih.gov

These explorations often involve creating libraries of related compounds by adding different functional groups to the diazepane ring, which can significantly alter the molecule's biological activity. ontosight.ai

Table 1: Investigational Therapeutic Areas for 1,4-Diazepan-5-one Derivatives

| Therapeutic Area | Target/Mechanism of Action | Potential Indication | Reference(s) |

|---|---|---|---|

| Oncology | Inhibition of cell proliferation, induction of apoptosis | Breast Cancer | |

| Infectious Disease | Anti-HIV activity, parasite growth inhibition | HIV, Chagas Disease | researchgate.netacs.org |

| Neurology | Orexin receptor antagonism, anticonvulsant activity | Sleep Disorders, Epilepsy | ontosight.aigoogle.com |

Integration into Complex Molecular Architectures for Advanced Materials or Probes

The utility of this compound extends beyond pharmaceuticals into the realms of materials science and chemical biology. Its defined three-dimensional structure and reactive sites make it an excellent building block for more complex molecules. nih.gov

As a molecular scaffold, it can be used to synthesize:

Biochemical Probes: These tools are designed to interact with specific biological targets, such as enzymes or receptors. By attaching fluorescent tags or reactive groups to the diazepane core, researchers can create probes to study cellular processes and protein-protein interactions. researchgate.net

Advanced Materials: The rigid, chair-like conformation of the diazepine (B8756704) ring can be exploited in the design of new polymers and specialty chemicals with unique properties. nih.gov Its ability to form intermolecular hydrogen bonds can influence the self-assembly and macroscopic properties of these materials. nih.gov

Development of Sustainable and Economical Synthetic Routes

As the applications for this compound and its derivatives expand, so does the need for efficient, environmentally friendly, and cost-effective manufacturing processes. Traditional synthetic methods are being re-evaluated and new "green chemistry" approaches are emerging. beilstein-journals.org

Key areas of development include:

Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing, including improved safety, higher yields, and reduced waste. beilstein-journals.org This technology is particularly suitable for handling hazardous reagents and optimizing reaction conditions.

Novel Catalysts: Research is focused on replacing harsh or expensive catalysts with more sustainable alternatives. This includes the use of nanocrystalline aluminum oxide or sulfamic acid to promote the cyclization reactions that form the diazepine ring. researchgate.net

Multi-Component Reactions: Strategies like the Ugi multicomponent reaction allow for the rapid assembly of complex molecules like 1,4-diazepan-5-ones in a single step from simple starting materials. acs.org This improves efficiency and reduces the number of synthetic steps and purification processes required.

Solvent-Free and Greener Solvents: Efforts are being made to reduce or eliminate the use of hazardous organic solvents by running reactions under solvent-free conditions or by substituting traditional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Diazepanones

| Method | Key Advantage(s) | Reference(s) |

|---|---|---|

| Continuous Flow | High throughput, improved safety, less waste | beilstein-journals.org |

| Microwave Irradiation | Shorter reaction times, often solvent-free | researchgate.net |

| Novel Catalysis | Cheaper, reusable, and more environmentally friendly catalysts | researchgate.net |

Application in Chemical Biology and Proteomics Research

In chemical biology, this compound serves as a versatile scaffold for creating chemical probes to investigate biological systems. These probes are crucial for understanding disease mechanisms and identifying new drug targets. The field of proteomics, which studies the entire set of proteins in a cell or organism, particularly benefits from such tools. scbt.com

Derivatives of this compound can be engineered to function as:

Affinity-Based Probes: By attaching a "bait" molecule to the diazepane scaffold, researchers can "fish" for specific proteins in a complex biological sample.

Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity in cells and tissues.

Inhibitors of Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal interactions between proteins. Peptidomimetics based on the diazepane structure can be designed to mimic one of the protein partners, thereby disrupting the disease-causing interaction. researchgate.net

Artificial Intelligence and Machine Learning in Predicting Activities of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new drugs based on the this compound scaffold. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. acs.org

Future applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity of virtual or yet-to-be-synthesized derivatives. acs.org This allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Drug Design: Machine learning models can generate entirely new molecular structures based on the diazepane scaffold that are optimized for activity against a specific biological target.

Synthetic Route Prediction: AI can analyze known chemical reactions to predict the most efficient and economical synthetic pathway to a target molecule, a critical step in drug development. researchgate.net

Virtual Screening: Computational docking simulations, often enhanced by machine learning, can rapidly screen large virtual libraries of diazepane derivatives to identify those most likely to bind to a protein target. scienceopen.comacs.org This was successfully used to optimize inhibitors for the SARS-CoV-2 main protease. acs.org

By combining computational predictions with high-throughput chemistry and biological testing, researchers can dramatically accelerate the hit-to-lead optimization process, turning a promising "hit" compound into a viable drug candidate more rapidly. researchgate.netscienceopen.com

Q & A

Q. What synthetic methodologies are reported for 1-Benzyl-1,4-diazepan-5-one, and how are intermediates characterized?

The synthesis of this compound is described in crystallographic studies, though detailed synthetic steps are not fully elaborated in the provided evidence. Key characterization methods include single-crystal X-ray diffraction (SC-XRD) using an Enraf–Nonius CAD-4 diffractometer . Structural validation involves refinement via SHELXL (R-factor = 0.088, wR = 0.190), with hydrogen atoms constrained using geometric parameters . For analogous diazepine derivatives, reactions often employ Cs₂CO₃ and CuI under thermal conditions (e.g., 100°C) to facilitate cyclization .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

SC-XRD reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.602 Å, b = 7.492 Å, c = 12.824 Å, and β = 111.00° . The seven-membered diazepan ring adopts a chair conformation stabilized by intramolecular N–H···O hydrogen bonds. The benzyl substituent forms a dihedral angle of 77.8° with the diazepan ring, influencing packing via intermolecular C–H···O interactions .

Q. What pharmacological properties are associated with this compound?

The compound acts as a human nitric oxide synthase inhibitor, suggesting potential applications in neurological or cardiovascular research . Structural analogs (e.g., 2,7-diphenyl derivatives) exhibit antimicrobial and anti-HIV activity, with docking studies indicating binding to NS5B RNA polymerase .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds between the diazepan carbonyl and adjacent NH groups, forming infinite 2D layers . Graph-set analysis (e.g., R ₂²(8) motifs) reveals dimeric interactions, consistent with patterns observed in related diazepines . Disorder in nitroso derivatives (e.g., DIAZ2) complicates hydrogen-bond symmetry, requiring occupancy refinement (0.792:0.208) .

Q. What computational methods are used to predict the bioactivity of diazepan derivatives?

Molecular docking (e.g., AutoDock Vina) with NS5B RNA polymerase identifies key binding residues (e.g., Pro197, Asp318) for 2,7-diphenyl analogs. Conformational flexibility of the diazepan ring (chair vs. boat) impacts ligand-protein interactions . Density Functional Theory (DFT) can optimize hydrogen-bond geometries for stability predictions .

Q. How are conformational discrepancies in diazepan derivatives resolved during crystallographic refinement?

Disordered atoms (e.g., nitroso oxygen in DIAZ2) are modeled using split positions with restrained occupancy . For this compound, high R-factors (0.088) suggest challenges in resolving thermal motion; applying Hirshfeld atom refinement (HAR) or multipole models may improve accuracy .

Q. What experimental and analytical strategies address contradictions in hydrogen-bonding data?

Conflicting hydrogen-bond metrics (e.g., bond lengths vs. angles) are reconciled using complementary techniques:

- SC-XRD : Validate geometries via anisotropic displacement parameters .

- IR Spectroscopy : Confirm N–H and C=O stretching frequencies.

- Solid-State NMR : Probe hydrogen-bond strengths through ¹⁵N chemical shifts .

Methodological Recommendations

- Synthesis : Optimize cyclization using Cs₂CO₃ as a base and CuI as a catalyst under inert conditions .

- Crystallography : Refine disordered regions with SHELXL restraints and validate via residual density maps .

- Docking : Prioritize flexible ligand conformers and solvation models (e.g., GB/SA) for binding affinity calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.